5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a methyl group and a phenyl group attached to the imidazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with glycine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1-phenyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring.
1-(4-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of both the methyl group and the phenyl group in 5-methyl-1-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid imparts unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)-2-oxo-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-5-9(6-4-7)14-8(2)10(11(15)16)13-12(14)17/h3-6H,1-2H3,(H,13,17)(H,15,16) |
InChI Key |
FYTOKUTVYDLVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(NC2=O)C(=O)O)C |
Origin of Product |
United States |
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